molecular formula C9H8ClF B13798557 1-Chloro-2,3-dihydro-5-fluoro-1H-indene CAS No. 58485-67-9

1-Chloro-2,3-dihydro-5-fluoro-1H-indene

Cat. No.: B13798557
CAS No.: 58485-67-9
M. Wt: 170.61 g/mol
InChI Key: CDPFPKAMBXRYEG-UHFFFAOYSA-N
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Description

1-Chloro-2,3-dihydro-5-fluoro-1H-indene is an organic compound with the molecular formula C9H8ClF It is a derivative of indene, characterized by the presence of chlorine and fluorine atoms on the indene ring

Preparation Methods

The synthesis of 1-Chloro-2,3-dihydro-5-fluoro-1H-indene typically involves the introduction of chlorine and fluorine atoms into the indene structure. One common method involves the reaction of indene with chlorine and fluorine-containing reagents under controlled conditions. For example, the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride can introduce the chlorine atom, while fluorinating agents like hydrogen fluoride or fluorine gas can introduce the fluorine atom .

Chemical Reactions Analysis

1-Chloro-2,3-dihydro-5-fluoro-1H-indene can undergo various chemical reactions, including:

Scientific Research Applications

1-Chloro-2,3-dihydro-5-fluoro-1H-indene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

    Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development. Researchers investigate its interactions with biological targets to identify potential therapeutic applications.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-2,3-dihydro-5-fluoro-1H-indene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of chlorine and fluorine atoms can influence the compound’s binding affinity and specificity towards these targets. In chemical reactions, the compound’s reactivity is determined by the electronic effects of the substituents and the nature of the reaction conditions .

Comparison with Similar Compounds

1-Chloro-2,3-dihydro-5-fluoro-1H-indene can be compared with other indene derivatives:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

58485-67-9

Molecular Formula

C9H8ClF

Molecular Weight

170.61 g/mol

IUPAC Name

1-chloro-5-fluoro-2,3-dihydro-1H-indene

InChI

InChI=1S/C9H8ClF/c10-9-4-1-6-5-7(11)2-3-8(6)9/h2-3,5,9H,1,4H2

InChI Key

CDPFPKAMBXRYEG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1Cl)C=CC(=C2)F

Origin of Product

United States

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